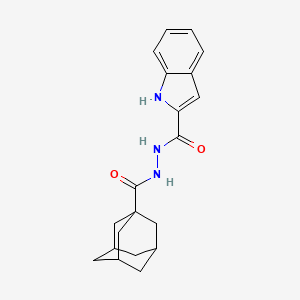![molecular formula C21H32N2O2 B12455181 N-(4-ethylphenyl)-N'-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide](/img/structure/B12455181.png)
N-(4-ethylphenyl)-N'-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide” is a synthetic organic compound Its structure includes an ethanediamide backbone with substituted phenyl and cyclohexyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide” typically involves multi-step organic reactions. One possible route could be:
Formation of the Ethanediamide Backbone: Starting with ethylenediamine, react with an appropriate acyl chloride to form the ethanediamide backbone.
Substitution on the Phenyl Ring: Introduce the ethyl group to the phenyl ring via Friedel-Crafts alkylation.
Cyclohexyl Substitution: Attach the cyclohexyl group with the 2-methylbutan-2-yl substituent through a Grignard reaction or similar organometallic reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl and methyl groups.
Reduction: Reduction reactions could target the amide groups, potentially converting them to amines.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl or cyclohexyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles (NH₃, OH⁻) for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide” could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it could be used in the synthesis of polymers, resins, or as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide: can be compared with other ethanediamide derivatives or compounds with similar substituents.
N-(4-methylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]propanediamide: Similar structure but with a propanediamide backbone instead of ethanediamide.
Uniqueness
The uniqueness of “N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide” lies in its specific combination of substituents and the potential properties they confer, such as enhanced stability, reactivity, or biological activity.
Eigenschaften
Molekularformel |
C21H32N2O2 |
|---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
N'-(4-ethylphenyl)-N-[4-(2-methylbutan-2-yl)cyclohexyl]oxamide |
InChI |
InChI=1S/C21H32N2O2/c1-5-15-7-11-17(12-8-15)22-19(24)20(25)23-18-13-9-16(10-14-18)21(3,4)6-2/h7-8,11-12,16,18H,5-6,9-10,13-14H2,1-4H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
JEIDKFSOXWJJPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NC2CCC(CC2)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


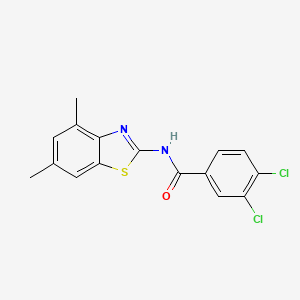
![2-[(2-hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B12455108.png)
![3-(3-Oxo-6-phenyl-3,4-dihydroimidazo[1,2-b][1,2,4]triazin-2-yl)propanoic acid](/img/structure/B12455113.png)
![N-(4-chlorophenyl)-2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B12455119.png)
![3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B12455125.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-(dicyclopropylmethylidene)acetohydrazide](/img/structure/B12455128.png)
![4-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]-N-phenylbenzamide](/img/structure/B12455134.png)
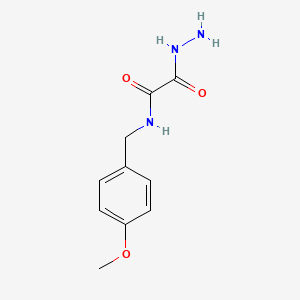
![N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12455145.png)
![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12455148.png)
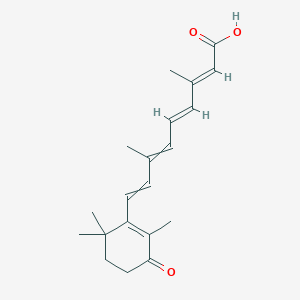
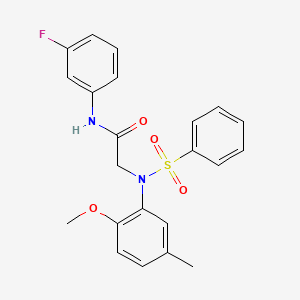
![2-[1-(Naphthalen-1-ylmethyl)-2-oxoindol-3-ylidene]propanedinitrile](/img/structure/B12455169.png)
